molecular formula C22H24N4O3S B6559871 methyl 4-oxo-3-[2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1021252-20-9

methyl 4-oxo-3-[2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B6559871
CAS No.: 1021252-20-9
M. Wt: 424.5 g/mol
InChI Key: ZGJCACXIPKJIAO-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3-[2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C22H24N4O3S and its molecular weight is 424.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 424.15691181 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Methyl 4-oxo-3-[2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . This inhibition can lead to increased levels of acetylcholine, affecting nerve impulse transmission. Additionally, the compound may interact with other proteins involved in oxidative stress responses, such as superoxide dismutase (SOD) and catalase, potentially modulating their activities and influencing cellular redox balance .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in apoptosis and cell proliferation, leading to changes in cell survival and growth . In cancer cells, it may induce apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Additionally, the compound can affect cellular metabolism by altering the activity of key metabolic enzymes, such as hexokinase and lactate dehydrogenase, thereby influencing glycolysis and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, to exert its effects. For instance, it can inhibit the activity of acetylcholinesterase by binding to its active site, preventing the hydrolysis of acetylcholine . This binding interaction is crucial for its role in modulating cholinergic signaling. Additionally, the compound may interact with transcription factors and other regulatory proteins, leading to changes in gene expression and cellular responses . These interactions can result in the activation or inhibition of specific signaling pathways, ultimately influencing cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, with minimal degradation over extended periods . Its effects on cellular function may vary depending on the duration of exposure. Short-term exposure to the compound can lead to immediate changes in enzyme activity and gene expression, while long-term exposure may result in more sustained effects on cell signaling and metabolism . Additionally, the compound’s stability and degradation products can influence its overall efficacy and safety in laboratory experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cognitive function and neuroprotection . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . Studies have shown that the compound has a threshold effect, where its beneficial effects are observed within a specific dosage range, while exceeding this range can lead to detrimental outcomes . It is essential to determine the optimal dosage for achieving the desired effects while minimizing potential toxicity in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that play critical roles in its metabolism and biotransformation . For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic transformations can influence the compound’s pharmacokinetics and overall efficacy . Additionally, the compound may affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential and minimizing potential side effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . For example, it may be transported across cell membranes by organic cation transporters (OCTs) or other membrane transport proteins . Once inside the cells, the compound can accumulate in specific cellular compartments, such as the cytoplasm or mitochondria, where it exerts its effects . The distribution of the compound within tissues can also influence its overall efficacy and safety in vivo .

Biological Activity

Methyl 4-oxo-3-[2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a tetrahydroquinazoline core, which is known for its diverse pharmacological properties. The presence of the piperazine moiety further enhances its biological profile, making it a subject of interest in medicinal chemistry.

Synthesis and Structural Characterization

The synthesis of this compound involves a multi-step process that typically includes the reaction of phenethyl derivatives with piperazine under controlled conditions. The final product is usually characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and purity .

Anticancer Properties

One of the most significant areas of research surrounding this compound is its anticancer activity. Studies have demonstrated that derivatives containing piperazine exhibit substantial cytotoxic effects against various cancer cell lines. For instance, compounds similar in structure have shown efficacy against MCF-7 breast cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Anticancer Activity Against MCF-7 Cell Line

CompoundIC50 (µM)Mechanism of Action
Doxorubicin0.5DNA intercalation
Compound A1.2Apoptosis induction
Compound B0.8Cell cycle arrest

Neuropharmacological Effects

Compounds with the piperazine structure are also known for their neuropharmacological effects, including anxiolytic and antidepressant activities. Research indicates that methyl 4-oxo derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation .

Table 2: Neuropharmacological Activities

Activity TypeReference CompoundTest SystemResult
AnxiolyticDiazepamElevated Plus MazeSignificant reduction in anxiety-like behavior
AntidepressantFluoxetineForced Swim TestReduced immobility time

The biological activity of methyl 4-oxo compounds can often be attributed to their ability to interact with various biological targets. The piperazine ring can engage in receptor binding, influencing signaling pathways related to cell proliferation and survival. For instance, studies have shown that these compounds can inhibit key enzymes involved in tumor growth and metastasis .

Case Studies

Recent case studies highlight the therapeutic potential of methyl 4-oxo derivatives in treating specific cancers and neurological disorders:

  • Breast Cancer Treatment : A study involving the administration of a related piperazine-containing compound showed a marked decrease in tumor size in MCF-7 xenograft models, suggesting significant anticancer efficacy.
  • Anxiety Disorders : Clinical trials assessing the anxiolytic effects of similar compounds demonstrated improvements in anxiety scores compared to placebo groups, indicating potential for therapeutic use in anxiety management.

Properties

IUPAC Name

methyl 4-oxo-3-[2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-29-21(28)16-7-8-18-19(15-16)23-22(30)26(20(18)27)14-11-24-9-12-25(13-10-24)17-5-3-2-4-6-17/h2-8,15H,9-14H2,1H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJCACXIPKJIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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